![molecular formula C13H20ClNO3 B134200 (S)-Viloxazine Hydrochloride CAS No. 56287-61-7](/img/structure/B134200.png)
(S)-Viloxazine Hydrochloride
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Overview
Description
Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used in medications to improve water solubility .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) .Chemical Reactions Analysis
Hydrochlorides are known to react with amines to form amine hydrochlorides . The exact chemical reactions would depend on the specific compound and conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques such as High-Performance Liquid Chromatography (HPLC) combined with spectrophotometry .Scientific Research Applications
- (S)-Viloxazine Hydrochloride is primarily known for its antidepressant effects. It inhibits the reuptake of norepinephrine and serotonin, leading to increased synaptic levels of these neurotransmitters. As a result, it helps alleviate symptoms of depression and anxiety disorders .
- Research suggests that (S)-Viloxazine Hydrochloride may have analgesic properties. It modulates pain perception by affecting neurotransmitter levels in the central nervous system. Its potential as an adjunctive therapy for chronic pain management is being explored .
- Some studies have investigated the use of (S)-Viloxazine Hydrochloride in treating ADHD. By enhancing norepinephrine availability, it may improve attention, focus, and impulse control in affected individuals .
- Neuropathic pain arises from nerve damage and can be challenging to treat. (S)-Viloxazine Hydrochloride has shown promise in preclinical models as a potential therapy for neuropathic pain. Its mechanism involves both norepinephrine reuptake inhibition and modulation of ion channels .
- Beyond its psychiatric applications, (S)-Viloxazine Hydrochloride has been investigated for its cardiovascular effects. It may enhance cardiac contractility and reduce blood pressure. However, more research is needed to establish its clinical utility in this area .
- Emerging evidence suggests that (S)-Viloxazine Hydrochloride possesses neuroprotective properties. It may mitigate oxidative stress, inflammation, and excitotoxicity, making it a potential candidate for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antidepressant Activity
Pain Management
Attention-Deficit/Hyperactivity Disorder (ADHD)
Neuropathic Pain
Cardiovascular Effects
Neuroprotection
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[(2-ethoxyphenoxy)methyl]morpholine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H/t11-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOCKFVCMLCPTP-MERQFXBCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CNCCO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OC[C@@H]2CNCCO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481331 |
Source
|
Record name | (S)-Viloxazine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Viloxazine Hydrochloride | |
CAS RN |
56287-61-7 |
Source
|
Record name | (S)-Viloxazine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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